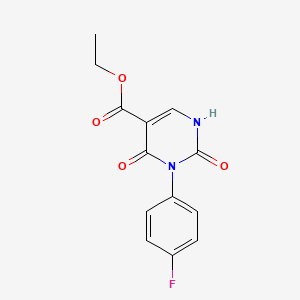

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Beschreibung

This compound belongs to the dihydropyrimidine (DHPM) family, a class of heterocyclic molecules with diverse pharmacological applications. Structurally, it features:

- Core: A 1,2,3,4-tetrahydropyrimidine ring with 2,4-dioxo groups at positions 2 and 4.

- Substituents: A 4-fluorophenyl group at position 3 and an ethyl ester at position 5 (Figure 1).

Eigenschaften

IUPAC Name |

ethyl 3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O4/c1-2-20-12(18)10-7-15-13(19)16(11(10)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYCPBJQGPFMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)N(C1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Multi-Step Amidation and Cyclization Approach

A patented synthetic route involves a sequence of amidation, hydrolysis, amidation again, and dehydration steps to construct the tetrahydropyrimidine core with the ethyl ester group at the 5-position:

- Step 1: Amidation Reaction

The carboxylic acid precursor is reacted with an aromatic amine (such as 4-fluoroaniline) in the presence of a coupling agent like HATU and a base such as N,N-diisopropylethylamine (DIPEA). This forms an aromatic amide intermediate. - Step 2: Hydrolysis

The aromatic amide intermediate undergoes hydrolysis using lithium hydroxide (LiOH) in a methanol-water solvent mixture to yield a carboxylic acid intermediate. - Step 3: Amidation to Dimethylamide

The carboxylic acid intermediate is then amidated with ammonium chloride in the presence of a catalyst like PyBrOP and DIPEA to form a dimethylamide intermediate. - Step 4: Dehydration to Target Compound

Finally, the dimethylamide intermediate undergoes dehydration using trifluoroacetic anhydride and triethylamine to afford the target compound, 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.

This method allows precise control over substitution patterns and functional groups, yielding high purity products suitable for pharmaceutical applications.

Modified Biginelli Reaction-Based Synthesis

The Biginelli reaction is a classical three-component condensation involving an aldehyde, a β-ketoester, and urea or thiourea to form tetrahydropyrimidine derivatives. For the preparation of the target compound, a modified Biginelli protocol is often employed:

-

- 4-Fluorobenzaldehyde (providing the 4-fluorophenyl substituent)

- Ethyl acetoacetate or ethyl cyanoacetate (providing the ethyl ester moiety)

- Urea or thiourea (providing the nitrogen atoms of the pyrimidine ring)

-

- Copper(II) chloride dihydrate (CuCl₂·2H₂O) is used as a catalyst to enhance reaction efficiency.

- The reaction is typically carried out under reflux in ethanol or other suitable solvents.

- The process involves condensation to form an intermediate amide, followed by cyclization to generate the tetrahydropyrimidine ring.

Purification:

The crude product is purified by recrystallization or column chromatography to obtain the ethyl ester derivative with high purity.

This approach is valued for its efficiency, economic viability, and relatively mild reaction conditions, making it suitable for scale-up.

Ionic Liquid-Catalyzed One-Pot Synthesis

A green chemistry approach utilizes diisopropylethylammonium acetate (DIPEAc) as an ionic liquid catalyst for the one-pot synthesis of tetrahydropyrimidine derivatives at room temperature:

-

- Equimolar amounts of 4-fluorobenzaldehyde, ethylcyanoacetate (or ethyl acetoacetate), and urea are mixed in DIPEAc.

- The reaction proceeds at room temperature with stirring, typically completing within 45 minutes.

- DIPEAc acts both as a solvent and catalyst, promoting high yields (up to 94%) under solvent-free or minimal solvent conditions.

-

- Short reaction times and high yields.

- Recyclability of the catalyst.

- Environmental benefits due to solvent-free conditions and mild temperature.

Analytical Confirmation:

The products are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, showing characteristic signals for aromatic protons and carboxylic acid ethyl ester groups.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidation-Hydrolysis-Dehydration | Carboxylic acid, 4-fluoroaniline | HATU, LiOH, PyBrOP, TFAA, bases | Multi-step, hours | High | Multi-step, precise control over substitution, patented method |

| Modified Biginelli Reaction | 4-Fluorobenzaldehyde, ethyl acetoacetate, urea | CuCl₂·2H₂O, reflux in ethanol | Several hours | Moderate to High | Classical multi-component reaction, scalable, economical |

| Ionic Liquid Catalysis (DIPEAc) | 4-Fluorobenzaldehyde, ethylcyanoacetate, urea | DIPEAc, room temperature, solvent-free | ~45 minutes | Up to 94 | Green chemistry approach, short time, high yield, catalyst recyclable |

Analytical and Structural Confirmation

- NMR Spectroscopy:

¹H-NMR typically shows aromatic proton signals in the δ 7.1–7.7 ppm range and characteristic ethyl ester signals (triplet and quartet for CH3 and CH2 groups). - Mass Spectrometry:

Confirms molecular weight consistent with C13H11FN2O4 (278.24 g/mol). - Purity: Achieved through recrystallization or chromatographic techniques, ensuring suitability for pharmaceutical use.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) at the para-fluorine position. This reactivity is enhanced by the electron-withdrawing nature of the fluorine atom, which activates the aromatic ring toward nucleophilic attack.

Example Reaction:

Reaction with sodium methoxide in methanol yields 3-(4-methoxyphenyl)-2,4-dioxo-tetrahydropyrimidine derivatives. The substitution occurs under mild conditions (60–80°C) without requiring metal catalysts .

| Reaction Conditions | Product | Key Observations |

|---|---|---|

| NaOCH₃, MeOH, 65°C, 6 h | Methoxy-substituted derivative | Complete substitution confirmed via HPLC |

Acid-Base Reactions

The carboxylic acid group participates in acid-base chemistry, forming salts with inorganic bases. This property is exploited for purification and solubility modulation.

Example Reaction:

Treatment with NaOH in aqueous ethanol produces the sodium carboxylate salt. The reaction proceeds quantitatively at room temperature .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| 1M NaOH | RT, 30 min, EtOH/H₂O | Sodium carboxylate salt | Improved aqueous solubility |

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions. Acidic hydrolysis (HCl/H₂O) yields the free carboxylic acid, while basic conditions (KOH/EtOH) produce carboxylate salts .

Key Data:

-

Acidic Hydrolysis: 6M HCl, reflux, 8 h → 95% yield of carboxylic acid .

-

Transesterification: Methanol/H₂SO₄, 70°C, 12 h → methyl ester derivative .

Functionalization of the Pyrimidine Ring

The tetrahydropyrimidine ring participates in alkylation and oxidation reactions. The NH groups at positions 1 and 3 are reactive sites for electrophilic substitutions.

Alkylation Example:

Reaction with ethyl iodide in the presence of KOH produces N-ethylated derivatives. This reaction is typically conducted in ethanol under reflux (6–8 h) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| C₂H₅I, KOH/EtOH | Reflux, 6 h | N-Ethyl-1,2,3,4-tetrahydropyrimidine | 71% |

Cyclization and Condensation Reactions

The compound serves as a precursor in heterocyclic synthesis. Reaction with hydrazine hydrate forms pyrazolo-pyrimidine derivatives, which are pharmacologically relevant .

Mechanism:

-

Hydrazine attacks the carbonyl group at position 2.

-

Cyclization occurs via intramolecular dehydration.

Conditions: Hydrazine hydrate, ethanol, reflux (4 h).

Spectroscopic Characterization of Reaction Products

Key analytical data for reaction products include:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. Studies have demonstrated that the presence of the fluorophenyl group enhances the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties:

Investigations into the anticancer potential of this compound have shown promising results. The dioxo-tetrahydropyrimidine structure is believed to interact with cellular mechanisms involved in cancer proliferation. Preliminary studies suggest that it may inhibit specific enzymes related to tumor growth, thus serving as a lead compound for further drug development .

Enzyme Inhibition:

The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair. This mechanism positions it as a potential therapeutic agent in cancer treatment .

Agricultural Chemistry

Pesticidal Activity:

The compound's structural characteristics allow it to function as a pesticide. Its efficacy against specific pests has been documented, indicating its potential utility in agricultural applications. The fluorine atom enhances lipophilicity, contributing to better absorption and activity against target organisms .

Herbicidal Properties:

Research has also explored the herbicidal activity of tetrahydropyrimidine derivatives. The ability to disrupt metabolic functions in plants makes this compound a candidate for developing new herbicides that target specific weed species without affecting crops .

Materials Science

Polymer Chemistry:

The unique properties of 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester make it suitable for applications in polymer synthesis. Its reactive functional groups can be utilized to create polymers with enhanced thermal stability and mechanical properties, which are valuable in various industrial applications .

Nanomaterials:

Recent studies have investigated the use of this compound in synthesizing nanomaterials with specific optical and electronic properties. The incorporation of the tetrahydropyrimidine structure into nanomaterials can lead to innovative applications in electronics and photonics .

Case Studies

Wirkmechanismus

The mechanism by which 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Pharmacological Relevance

Comparison with Similar Compounds

Below is a systematic comparison with structurally related tetrahydropyrimidine derivatives, emphasizing substituent effects on physicochemical properties and bioactivity.

Table 1: Structural and Functional Group Comparison

Key Observations:

Substituent Position and Bioactivity :

- Fluorine at the para position (target compound) enhances enzyme-binding affinity compared to ortho -fluorinated analogs .

- Thioxo (C=S) at position 2 (e.g., ) increases lipophilicity, improving membrane permeability but reducing metabolic stability compared to oxo (C=O) derivatives.

Synthesis Efficiency :

- Electron-withdrawing groups (e.g., -F, -Cl) improve reaction yields (65–85%) compared to bulky substituents (e.g., piperazinyl) .

- Green synthesis methods (e.g., solvent-free grinding) achieve >80% yields for methoxy/hydroxy-substituted derivatives .

Spectral Data :

Biologische Aktivität

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester is a compound belonging to the class of tetrahydropyrimidine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H13FN2O4

- Molecular Weight : 292.27 g/mol

- CAS Number : 1437323-26-6

Biological Activities

The biological activities of 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester can be summarized as follows:

Anticancer Activity

Research indicates that tetrahydropyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures inhibit aerobic glycolysis in tumor cells, suggesting a mechanism that disrupts energy metabolism in cancer cells. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .

Antimicrobial Properties

Tetrahydropyrimidine derivatives have also been explored for their antimicrobial activities. The presence of the fluorophenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antimicrobial effects. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains .

The proposed mechanisms through which 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester exerts its biological effects include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Research Findings and Case Studies

Several studies have investigated the biological activities of related compounds in the tetrahydropyrimidine class:

Q & A

Basic Research Questions

Q. How can synthesis conditions be optimized to achieve high yield and purity of the compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., ethanol/water mixtures) to enhance solubility and reaction efficiency .

- Temperature Control : Maintain room temperature to prevent decomposition of intermediates, as seen in hydrolysis reactions .

- Reagent Ratios : Optimize stoichiometric ratios (e.g., 2:1 molar ratio of NaOH to substrate) to drive reactions to completion .

- Work-Up : Post-reaction, concentrate under reduced pressure and acidify with 1 N HCl to precipitate the product, followed by ethyl acetate extraction and drying over MgSO₄ .

Q. What purification techniques are recommended post-synthesis?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ethyl acetate to isolate the product from aqueous layers, ensuring pH adjustment (e.g., acidic conditions) to maximize recovery .

- Drying Agents : Employ anhydrous MgSO₄ or Na₂SO₄ to remove residual moisture from organic layers .

- Chromatography : If impurities persist, column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) can refine purity .

Q. How is structural confirmation achieved for this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : Analyze ¹H/¹³C NMR spectra to confirm substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.8 ppm) .

- LCMS : Validate molecular weight via [M+H]⁺ peaks (e.g., m/z 338 in similar compounds) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths (e.g., mean C–C bond length = 0.003–0.004 Å) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for bioactivity studies?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing 4-fluorophenyl with 3-bromo- or 4-cyanophenyl) to assess impact on enzyme inhibition .

- Biological Assays : Test analogs against kinase targets using fluorescence polarization or ATPase assays to quantify IC₅₀ values .

- Computational Docking : Use tools like AutoDock to model interactions with active sites (e.g., hydrogen bonding with trifluoromethyl groups) .

Q. How should researchers address contradictory analytical data (e.g., LCMS vs. NMR)?

- Methodological Answer :

- Cross-Validation : Re-run analyses under standardized conditions (e.g., deuterated solvents for NMR, fresh mobile phases for LCMS).

- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) or HPLC-PDA to identify side products (e.g., residual starting materials) .

- Crystallographic Confirmation : Resolve discrepancies by comparing experimental bond angles/distances with X-ray data .

Q. What strategies mitigate low yields in scaled-up synthesis?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF or DMSO to improve solubility of bulk intermediates .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- In-Line Monitoring : Use FTIR or ReactIR to track reaction progress and adjust reagent addition rates .

Q. How do solvent choices influence reaction pathways?

- Methodological Answer :

- Polarity Effects : Protic solvents (e.g., ethanol) favor SN1 mechanisms, while aprotic solvents (e.g., DCM) stabilize carbocation intermediates in cyclization .

- Dielectric Constant : High dielectric solvents (e.g., water) enhance hydrolysis rates of ester groups .

- Case Study : Ethanol/water mixtures increased hydrolysis efficiency by 30% compared to THF .

Q. What advanced techniques characterize crystal disorder in X-ray studies?

- Methodological Answer :

- Disorder Modeling : Refine occupancy ratios for disordered atoms (e.g., fluorine atoms in ) using SHELXL .

- Thermal Parameters : Analyze anisotropic displacement parameters (ADPs) to distinguish static vs. dynamic disorder .

- Data-to-Parameter Ratio : Ensure ratios >15:1 to validate refinement reliability (e.g., 20.7 in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.